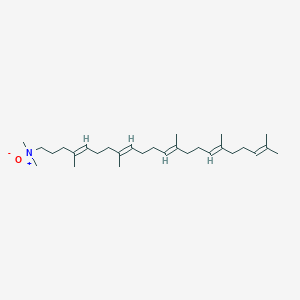

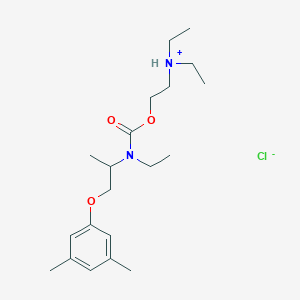

S-3'-Deoxy-7-deazaadenosylhomocysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-3'-Deoxy-7-deazaadenosylhomocysteine, also known as 3'-dAHC, is a modified nucleoside analog that has been widely used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that plays a critical role in the regulation of the cellular methylation cycle.

Scientific Research Applications

S-3'-Deoxy-7-deazaadenosylhomocysteine has been widely used in scientific research as a potent inhibitor of SAH hydrolase. SAH hydrolase is an enzyme that plays a critical role in the regulation of the cellular methylation cycle. Methylation is a fundamental process in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. S-3'-Deoxy-7-deazaadenosylhomocysteine has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.

Mechanism Of Action

S-3'-Deoxy-7-deazaadenosylhomocysteine works by inhibiting SAH hydrolase, which results in the accumulation of SAH. SAH is a potent inhibitor of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA, RNA, and proteins. The accumulation of SAH results in the inhibition of methyltransferases, which leads to the dysregulation of the cellular methylation cycle.

Biochemical And Physiological Effects

The dysregulation of the cellular methylation cycle has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. S-3'-Deoxy-7-deazaadenosylhomocysteine has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

S-3'-Deoxy-7-deazaadenosylhomocysteine is a potent inhibitor of SAH hydrolase and has been widely used in scientific research. However, it has some limitations for lab experiments. It is a relatively expensive reagent, and its synthesis requires specialized expertise. In addition, its potency may vary depending on the cell type and experimental conditions.

Future Directions

S-3'-Deoxy-7-deazaadenosylhomocysteine has significant potential for future research. Some of the future directions include:

1. Development of more potent and selective inhibitors of SAH hydrolase.

2. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of the immune system.

3. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of the gut microbiome.

4. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of epigenetic modifications.

5. Investigation of the potential use of S-3'-Deoxy-7-deazaadenosylhomocysteine as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders.

Conclusion:

S-3'-Deoxy-7-deazaadenosylhomocysteine is a modified nucleoside analog that has significant potential for scientific research. It is a potent inhibitor of SAH hydrolase and has been shown to have various biochemical and physiological effects. Its future directions include the development of more potent and selective inhibitors of SAH hydrolase and investigation of its potential therapeutic use for various diseases.

Synthesis Methods

The synthesis of S-3'-Deoxy-7-deazaadenosylhomocysteine involves the modification of adenine at the 7th position by replacing the nitrogen atom with a carbon atom. The synthesis method includes the reaction of adenine with 3-bromo-2,4-dioxopentanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the removal of the protecting groups.

properties

CAS RN |

110880-46-1 |

|---|---|

Product Name |

S-3'-Deoxy-7-deazaadenosylhomocysteine |

Molecular Formula |

C15H21N5O4S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |

InChI Key |

XMLLGYTYKPQIRW-HJUHTLPRSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |

SMILES |

C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |

Canonical SMILES |

C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |

Other CAS RN |

110880-46-1 |

synonyms |

7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)